![molecular formula C21H20O2 B601560 Entecavir Impurity 5 CAS No. 84868-56-4](/img/structure/B601560.png)
Entecavir Impurity 5
Overview
Description
Entecavir Impurity 5 is a chemical compound with the name 6-Amino-1- ((1S,3R,4S)-4- (benzyloxy)-3- ((benzyloxy)methyl)-2-methylenecyclopentyl)-1,5-dihydro-4H-imidazo [4,5-c]pyridin-4-one .
Synthesis Analysis
The synthesis of Entecavir and its impurities has been studied using various methods. A green FTIR method for the assay of antiviral drugs like Entecavir has been developed and validated as per ICH Q2_R1 guidelines . This method was found to be very specific, accurate, and precise .Molecular Structure Analysis
Entecavir is a guanosine nucleoside analogue with activity against the hepatitis B virus polymerase . The molecular formula of Entecavir Impurity 5 is C21H20O2.Chemical Reactions Analysis
The chemical reactions involved in the formation of Entecavir and its impurities are complex and involve multiple steps. Biocatalytic methods have been applied to the production of FDA-approved antiviral drugs and their intermediates .Physical And Chemical Properties Analysis
Entecavir is a white or off-white crystal-like powder available in ≥ 95% pure form and is slightly soluble in water but freely soluble in organic solvents . The molecular weight of Entecavir Impurity 5 is 304.39 .Scientific Research Applications
Treatment for Chronic Hepatitis B
Entecavir (ETV) is primarily used as a first-line treatment for chronic hepatitis B (CHB) virus infection . It is a guanosine nucleoside analogue with activity against the hepatitis B virus polymerase .
Oncology Applications
In addition to its conventional use, ETV acts as an inhibitor of lysine-specific demethylase 5B (KDM5B), an enzyme that is overexpressed in various types of tumors such as breast, lung, skin, liver, and prostate tumors . KDM5B is involved in the hormonal response, stem cell regeneration, genomic stability, cell proliferation, and differentiation .
Inhibition of Tumor Cell Proliferation
In silico studies have demonstrated that ETV can inhibit tumor cell proliferation and induce apoptosis by reducing KDM5B expression .
Inhibition of PARP-1
ETV also appears to inhibit PARP-1 , which is a key protein involved in DNA repair and programmed cell death.
High Genetic Barrier
ETV has a high genetic barrier, reducing the chance of resistance development . This makes it a promising candidate for long-term treatment strategies.
Prevention of Hepatitis B Virus Reactivation
ETV can also prevent the reactivation of the hepatitis B virus in cancer patients . This is particularly beneficial for patients undergoing immunosuppressive therapy or chemotherapy, where the risk of HBV reactivation is high.
Chiral Detection of Stereoisomeric Impurities
A mass spectrometry-based kinetic method has been developed to detect optical impurities in ETV . This method can be used to determine stereoisomeric impurities of less than 0.1% in ETV crude drug , demonstrating its effectiveness for rapid detection of stereo-isomeric impurities.
Safety And Hazards
Entecavir can be fatal if swallowed and may be harmful by inhalation or skin absorption . It may cause respiratory system irritation and damage to organs through prolonged or repeated exposure . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Future Directions
properties
IUPAC Name |
1-methoxy-4-[methoxy(diphenyl)methyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O2/c1-22-20-15-13-19(14-16-20)21(23-2,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-16H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPYPMBVSRLTGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Entecavir Impurity 5 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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